Benzenamine, N-dodecyl-N-phenyl-

Beschreibung

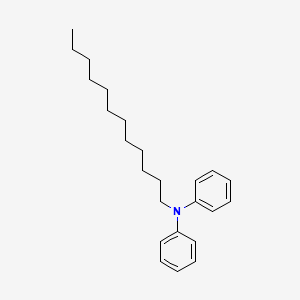

Benzenamine, N-dodecyl-N-phenyl- (CAS RN: 1687-68-9) is a secondary amine with the molecular formula C₁₉H₃₃N and a molecular weight of 275.480 g/mol . Structurally, it consists of a benzene ring (phenyl group) and a dodecyl (C₁₂H₂₅) chain bonded to the nitrogen atom of an aniline backbone. This compound is also known as N-Benzyl-1-dodecanamine or benzyl(dodecyl)amine .

Eigenschaften

CAS-Nummer |

78204-99-6 |

|---|---|

Molekularformel |

C24H35N |

Molekulargewicht |

337.5 g/mol |

IUPAC-Name |

N-dodecyl-N-phenylaniline |

InChI |

InChI=1S/C24H35N/c1-2-3-4-5-6-7-8-9-10-17-22-25(23-18-13-11-14-19-23)24-20-15-12-16-21-24/h11-16,18-21H,2-10,17,22H2,1H3 |

InChI-Schlüssel |

BYYFPVDBAHOLDX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCN(C1=CC=CC=C1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-dodecyl-N-phenyl-, typically involves the alkylation of aniline (benzenamine) with dodecyl halides. One common method is the reaction of aniline with dodecyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions. The general reaction can be represented as follows:

C6H5NH2+C12H25Br→C6H5N(C12H25)H+HBr

Industrial Production Methods

In industrial settings, the production of Benzenamine, N-dodecyl-N-phenyl-, may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. For example, phase-transfer catalysts can be employed to facilitate the reaction between aniline and dodecyl halides in a biphasic system.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine, N-dodecyl-N-phenyl-, can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

Benzenamine, N-dodecyl-N-phenyl-, has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of surfactants, dyes, and polymers.

Biology: Investigated for its potential use in biological assays and as a component in biochemical research.

Medicine: Explored for its potential therapeutic properties and as a building block in drug development.

Industry: Utilized in the production of lubricants, corrosion inhibitors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Benzenamine, N-dodecyl-N-phenyl-, involves its interaction with molecular targets through its amine and aromatic functional groups. The compound can participate in hydrogen bonding, π-π interactions, and hydrophobic interactions with various biomolecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Benzenamine, N,N-Diphenyl- (Triphenylamine)

- Formula : C₁₈H₁₅N

- Molecular Weight : 245.318 g/mol

- CAS RN : 603-34-9

- Structure : Tertiary amine with three phenyl groups attached to nitrogen.

- Key Differences: Unlike N-dodecyl-N-phenylbenzenamine, triphenylamine lacks an alkyl chain, resulting in higher rigidity and lower solubility in non-polar solvents. Triphenylamine is widely used in optoelectronics due to its conjugated aromatic system, whereas the dodecyl chain in the target compound enhances hydrophobicity and surfactant behavior .

Benzalkonium Chloride (BAC12)

- Formula : C₂₁H₃₈ClN (for n=12)

- Structure : Quaternary ammonium salt with a benzyl group, dodecyl chain, and two methyl groups attached to nitrogen.

- Key Differences: BAC12 is ionic, whereas N-dodecyl-N-phenylbenzenamine is a neutral secondary amine. The quaternary structure of BAC12 enhances antimicrobial activity, making it a common disinfectant. In contrast, the target compound’s neutral nature may favor applications in non-ionic surfactants or organic synthesis .

N-Nitrosodiphenylamine

- Formula : C₁₂H₁₀N₂O

- CAS RN : 86-30-6

- Structure : Nitroso derivative of diphenylamine.

- Key Differences: The nitroso group (–N=O) introduces mutagenic and carcinogenic risks, limiting its use compared to N-dodecyl-N-phenylbenzenamine. N-Nitrosodiphenylamine is employed as a rubber vulcanization retarder, while the target compound’s lack of nitroso functionality makes it safer for broader industrial use .

N,N-Diethylaniline

- Formula : C₁₀H₁₅N

- CAS RN : 91-66-7

- Structure : Tertiary amine with ethyl groups replacing the dodecyl and phenyl chains.

- Key Differences : The shorter ethyl groups in N,N-diethylaniline reduce its hydrophobicity compared to the dodecyl-containing target compound. N,N-Diethylaniline is primarily used as a dye intermediate, while the dodecyl chain in N-dodecyl-N-phenylbenzenamine may enhance its utility in lubricants or surfactants .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Applications |

|---|---|---|---|---|

| N-Dodecyl-N-phenylbenzenamine | C₁₉H₃₃N | 275.480 | 1687-68-9 | Surfactants, organic synthesis |

| Triphenylamine | C₁₈H₁₅N | 245.318 | 603-34-9 | Optoelectronics, OLEDs |

| Benzalkonium Chloride (BAC12) | C₂₁H₃₈ClN | 340.00 | 139-07-1 | Disinfectants, antiseptics |

| N-Nitrosodiphenylamine | C₁₂H₁₀N₂O | 198.22 | 86-30-6 | Rubber processing |

| N,N-Diethylaniline | C₁₀H₁₅N | 149.24 | 91-66-7 | Dye intermediates |

Table 2: Structural and Functional Contrasts

| Feature | N-Dodecyl-N-Phenylbenzenamine | Triphenylamine | BAC12 |

|---|---|---|---|

| Nitrogen Bonding | Secondary amine | Tertiary amine | Quaternary ammonium |

| Solubility | Hydrophobic (dodecyl chain) | Lipophilic | Water-soluble |

| Bioactivity | Low toxicity | Non-biocidal | Antimicrobial |

| Industrial Use | Surfactants, lubricants | Electronics | Disinfection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.